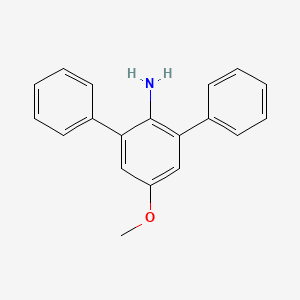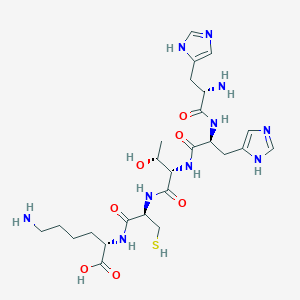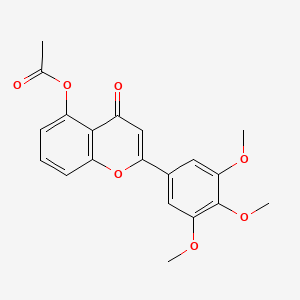
1-(Ethenesulfonyl)dec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenesulfonyl)dec-1-ene is an organic compound characterized by the presence of an ethenesulfonyl group attached to a dec-1-ene backbone
Preparation Methods
The synthesis of 1-(Ethenesulfonyl)dec-1-ene typically involves the reaction of dec-1-ene with ethenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve more advanced techniques, such as catalytic processes, to enhance efficiency and scalability. These methods are designed to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
1-(Ethenesulfonyl)dec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the formation of the corresponding sulfonyl hydride.
Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition: The double bond in the dec-1-ene backbone can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Ethenesulfonyl)dec-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Ethenesulfonyl)dec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(Ethenesulfonyl)dec-1-ene can be compared with other similar compounds, such as:
1-(Ethenesulfonyl)dodecane: This compound has a longer carbon chain, which can affect its physical properties and reactivity.
1-Decene: Lacks the ethenesulfonyl group, making it less reactive in certain types of chemical reactions.
1-(Ethenesulfonyl)oct-1-ene: Has a shorter carbon chain, which can influence its solubility and other properties.
The uniqueness of this compound lies in its specific combination of the ethenesulfonyl group and the dec-1-ene backbone, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
917836-96-5 |
|---|---|
Molecular Formula |
C12H22O2S |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
1-ethenylsulfonyldec-1-ene |
InChI |
InChI=1S/C12H22O2S/c1-3-5-6-7-8-9-10-11-12-15(13,14)4-2/h4,11-12H,2-3,5-10H2,1H3 |
InChI Key |
UBENCKQCYYOKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide](/img/structure/B12610755.png)

![2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline](/img/structure/B12610759.png)
![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12610766.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)


![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)

![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)

